molecular formula C17H17BrO4 B13141486 Sxb4L277RW CAS No. 895543-27-8

Sxb4L277RW

Cat. No.: B13141486
CAS No.: 895543-27-8
M. Wt: 365.2 g/mol
InChI Key: AFDLEPGAHPAFAI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester typically involves multiple steps. One common method starts with the bromination of [1,1’-Biphenyl]-4-carboxylic acid to introduce the bromo group. This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, the compound and its derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique properties contribute to the performance characteristics of these materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromo and hydroxyethoxy groups in [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester makes it unique. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in research and industrial applications .

Properties

CAS No.

895543-27-8

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

ethyl 4-[3-bromo-4-(2-hydroxyethoxy)phenyl]benzoate

InChI

InChI=1S/C17H17BrO4/c1-2-21-17(20)13-5-3-12(4-6-13)14-7-8-16(15(18)11-14)22-10-9-19/h3-8,11,19H,2,9-10H2,1H3

InChI Key

AFDLEPGAHPAFAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCO)Br

Origin of Product

United States

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